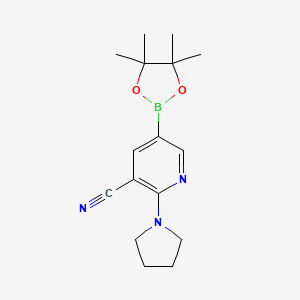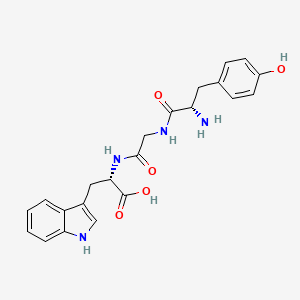
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione
描述
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione, also known as IDRA-21, is a nootropic compound that has gained attention for its potential cognitive enhancing effects. This compound belongs to the family of thiadiazine derivatives and is structurally similar to aniracetam.
作用机制
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a key role in synaptic plasticity and memory formation. By binding to a specific site on the receptor, Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione enhances the activity of the receptor and increases the flow of calcium ions into the neuron, which leads to an increase in LTP and improved cognitive function.
Biochemical and Physiological Effects
In addition to its cognitive enhancing effects, Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione has also been shown to have neuroprotective properties. It has been shown to protect neurons from damage caused by oxidative stress and excitotoxicity, which are both implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione in lab experiments is that it has a relatively low toxicity profile, which makes it a safer alternative to other cognitive enhancers. Additionally, Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione has been shown to have a rapid onset of action and a relatively long half-life, which makes it a useful tool for studying the mechanisms of synaptic plasticity and memory formation.
One limitation of using Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione in lab experiments is that it has not been extensively studied in humans, which makes it difficult to extrapolate the results of animal studies to humans. Additionally, the long-term effects of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione on cognitive function and overall health are not well understood, which raises concerns about its safety and potential side effects.
未来方向
1. Investigating the potential therapeutic effects of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione in neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione on different types of memory, such as working memory and episodic memory.
3. Investigating the potential of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione as a cognitive enhancer in healthy individuals and in populations with cognitive impairment, such as the elderly and individuals with ADHD.
4. Studying the effects of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione on other aspects of brain function, such as attention, motivation, and decision-making.
5. Investigating the potential of Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione as a treatment for depression and anxiety, given its neuroprotective and cognitive enhancing properties.
In conclusion, Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione is a promising compound that has shown potential as a cognitive enhancer and neuroprotective agent. While further research is needed to fully understand its effects and potential applications, Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione represents a valuable tool for studying the mechanisms of synaptic plasticity and memory formation, and may hold promise as a therapeutic agent for a range of neurological and psychiatric disorders.
合成方法
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione can be synthesized through a multi-step process that involves the condensation of 2-amino-3-phenylpropanoic acid with thiosemicarbazide, followed by cyclization and reduction. The final product is obtained through crystallization and purification.
科学研究应用
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione has been extensively studied for its potential cognitive enhancing effects. It has been shown to improve learning and memory in animal models, particularly in tasks that involve spatial memory and object recognition. Additionally, Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione has been shown to increase long-term potentiation (LTP) in hippocampal neurons, which is a cellular mechanism that is believed to underlie learning and memory.
属性
IUPAC Name |
5-phenyl-3-propan-2-yl-1,3,5-thiadiazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-9(2)14-11(15)13(8-17-12(14)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJMUZCNDMODEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(CSC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674035 | |
| Record name | 5-Phenyl-3-(propan-2-yl)-1,3,5-thiadiazinane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |
CAS RN |
107484-84-4 | |
| Record name | Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107484-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-(1-methylethyl)-5-phenyl-2H-1,3,5-thiadiazine-2,4(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107484844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-3-(propan-2-yl)-1,3,5-thiadiazinane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDRO-3-(1-METHYLETHYL)-5-PHENYL-2H-1,3,5-THIADIAZINE-2,4(3H)-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVX2J2N835 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B595513.png)






![tert-Butyl 2-amino-4-hydroxy-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate](/img/structure/B595527.png)
![3-(Methylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B595528.png)


